4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSJFTACRRQSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Phenyl Precursors
Industrial-Scale Production
Large-Scale Bromination
Industrial reactors employ continuous-flow systems for bromination to enhance safety and yield. Key parameters include:
- Residence Time : 2–4 hours
- Temperature : 25–40°C
- Catalyst Loading : 5–10 mol% FeBr₃
Automated systems minimize human exposure to toxic bromine vapors and ensure consistent product quality.
Purification Techniques
Crystallization is the primary purification method. The crude product is dissolved in hot ethanol and cooled to 4°C, yielding needle-like crystals with >95% purity. Recrystallization using acetonitrile further enhances purity to 99% for pharmaceutical-grade material.
Table 2: Crystallization Solvent Efficiency
| Solvent | Purity After 1st Crystallization (%) | Purity After 2nd Crystallization (%) |
|---|---|---|
| Ethanol | 95 | 98 |
| Acetone | 89 | 93 |
| Hexane | 75 | 82 |
Comparative Analysis of Synthetic Strategies
Traditional vs. Modern Approaches
Halogenated Analogues
| Compound | Bromination Method | Yield (%) |
|---|---|---|
| 4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Cl₂/FeCl₃ | 78 |
| 4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Selectfluor® | 82 |
| 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole | Br₂/FeBr₃ | 73 |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions, primarily targeting sulfur in the thiazole ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the formation of sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Thiazole sulfoxide derivative | 65–70% |
| H₂O₂ | Acetic acid, 60°C | Thiazole sulfone derivative | 55–60% |
These reactions are critical for modifying electronic properties in medicinal chemistry applications .
Reduction Reactions
Reduction reactions target the bromophenyl group and unsaturated bonds. Lithium aluminum hydride (LiAlH₄) selectively reduces the C-Br bond, while catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran, reflux | De-brominated thiazole derivative | 75–80% |
| H₂/Pd-C | Ethanol, 25°C | Dihydro-pyrrole-thiazole derivative | 60–65% |
Selective bromine removal enables further functionalization for drug discovery .
Nucleophilic Substitution
The bromine atom at the 3-position of the phenyl group is highly reactive in SNAr (nucleophilic aromatic substitution) reactions. Common nucleophiles include amines, alkoxides, and thiols.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C | 3-(Piperidin-1-yl)phenyl derivative | 85–90% |
| Sodium methoxide | Methanol, reflux | 3-Methoxyphenyl derivative | 70–75% |
This reactivity is leveraged to synthesize analogs for structure-activity relationship studies .
Cyclization Reactions
The pyrrole and thiazole rings participate in cycloaddition reactions. For example, [3+2] cycloadditions with nitriles yield fused heterocycles under microwave irradiation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetonitrile | Microwave, 120°C, 30 min | Pyrrolo[2,1-b]thiazole | 60–65% |
| Phenylacetylene | Cu(I) catalyst, 100°C | Indole-thiazole hybrid | 50–55% |
These reactions expand the compound’s utility in synthesizing polycyclic scaffolds .
Acid-Base Reactions
As a hydrobromide salt, the compound readily dissociates in polar solvents. Neutralization with NaOH releases the free base, which exhibits enhanced solubility in organic solvents.
| Base | Conditions | Product | Application |
|---|---|---|---|
| NaOH | Aqueous ethanol, 25°C | Free base (C₁₃H₉BrN₂S) | Improved reactivity in SNAr |
This property is exploited in purification and downstream synthetic steps .
Biological Activity Correlation
The compound's reactivity directly influences its biological profile:
-
Antimicrobial Activity : Thiazole sulfone derivatives show enhanced efficacy against E. coli (MIC: 8 µg/mL).
-
Anticancer Potential : De-brominated analogs inhibit HeLa cell proliferation (IC₅₀: 12 µM).
Stability Under Various Conditions
| Condition | Observation |
|---|---|
| UV light (254 nm) | Gradual decomposition over 24 hours |
| Aqueous acid (pH 2) | Stable for >48 hours |
| Aqueous base (pH 12) | Rapid hydrolysis of thiazole ring |
Scientific Research Applications
Medicinal Chemistry
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is primarily explored for its pharmacological potential. Key applications include:
- Antimicrobial Activity : Research indicates that compounds featuring thiazole and pyrrole moieties exhibit significant antimicrobial properties. Studies have demonstrated the efficacy of related compounds against various bacterial strains, suggesting that this compound may also possess similar activity .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. Its structural components allow for interactions with specific cellular targets involved in tumor progression .
Biological Studies
The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Research has focused on:
- Enzyme Inhibition : The compound's bromophenyl group may facilitate binding to enzymes, potentially inhibiting their activity. This property is particularly relevant in drug discovery efforts targeting specific diseases .
- Receptor Modulation : Studies indicate that the compound can modulate receptor activity, which may lead to therapeutic applications in treating conditions such as epilepsy and other neurological disorders .
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial processes:
- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound serves as a precursor for more complex pharmaceuticals and agrochemicals .
- Catalyst Development : Its unique chemical properties make it suitable for use as a catalyst in several chemical reactions, enhancing reaction efficiency and selectivity .
Anticonvulsant Activity
One notable study investigated the anticonvulsant properties of related compounds containing thiazole structures. The findings indicated that these compounds could enhance the efficacy of established antiepileptic drugs by increasing their brain concentrations . This suggests a potential therapeutic role for this compound in combination therapies for epilepsy.
Antimicrobial Efficacy
Research has shown that derivatives of thiazole exhibit significant antimicrobial activity. A comparative study demonstrated that compounds similar to this compound effectively inhibited the growth of various pathogenic bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrole and thiazole rings contribute to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Similar structure with a chlorine atom instead of bromine.
4-(3-Fluorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Contains a fluorine atom in place of bromine.
4-(3-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Features a methyl group instead of a halogen.
Uniqueness: The presence of the bromine atom in 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Biological Activity
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates a thiazole ring fused with a pyrrole moiety and a bromophenyl substituent, contributing to its unique chemical properties and biological interactions.
- Molecular Formula : C₁₃H₉BrN₂S
- Molecular Weight : Approximately 386.11 g/mol
- Structure : The compound features a thiazole ring (a five-membered ring containing sulfur and nitrogen) linked to a pyrrole ring (another five-membered nitrogen-containing ring) and a brominated phenyl group, enhancing its reactivity and interaction with biological targets .
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrrole moieties exhibit diverse pharmacological effects, including antimicrobial activities. Specifically, studies have shown that derivatives of thiazoles can inhibit the growth of various pathogens. For instance, related compounds have demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis .
| Compound | MIC (μg/mL) against C. parapsilosis |
|---|---|
| 2e | 1.23 |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been observed that the presence of bromine in the phenyl group enhances the cytotoxicity against cancer cell lines. For example, the IC50 values for certain derivatives were evaluated against NIH/3T3 cell lines, indicating promising anticancer activity with minimal cytotoxic effects on normal cells:
| Compound | IC50 (μM) against NIH/3T3 |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These results highlight the potential for selective targeting of cancer cells while sparing normal cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromophenyl group may enhance binding affinity to certain enzymes or receptors, while the thiazole and pyrrole rings contribute to overall stability and reactivity .
In particular, studies have indicated that compounds with similar structures inhibit ergosterol synthesis by targeting CYP51, an enzyme crucial for fungal growth. This inhibition mechanism is comparable to established antifungal agents like fluconazole .
Case Studies
Several case studies have investigated the biological activity of related thiazole derivatives:
- Antifungal Activity : A study synthesized various thiazole derivatives and assessed their antifungal properties using modified EUCAST protocols. Compounds demonstrated significant activity against pathogenic fungi with MIC values comparable to standard antifungal treatments .
- Cytotoxicity Analysis : In vitro cytotoxicity assays were performed on NIH/3T3 cell lines to evaluate the safety profile of synthesized derivatives. The results suggested that certain compounds exhibited potent anticancer activity while maintaining a favorable safety margin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use a Hantzsch thiazole synthesis approach, combining α-bromo ketones with thioamides. For example, react 3-bromophenyl-substituted α-bromoacetophenone derivatives with 1H-pyrrole-2-carbothioamide under reflux in ethanol .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst). Polar aprotic solvents like DMF may enhance cyclization efficiency.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold).
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for thioamide:α-bromo ketone) and employ microwave-assisted synthesis to reduce reaction time and improve yields .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Compare and NMR spectra with computational predictions (DFT/B3LYP/6-31G**). Key signals:
- Thiazole C-2 proton at δ 7.8–8.2 ppm (d, J = 3.5 Hz).
- Pyrrole NH proton at δ 10.5–11.0 ppm (broad singlet) .
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths and angles. Example
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C11–C12 | 1.501(4) | 112.0(2) |
| C12–C13 | 1.535(4) | 128.1(3) |
Q. What solvent systems are suitable for solubility testing, and how does polarity affect aggregation behavior?
- Methodology :
- Solubility Screening : Use a tiered approach:
- Polar solvents : DMSO (≥50 mg/mL), methanol (limited solubility).
- Non-polar solvents : Chloroform or ethyl acetate (≤5 mg/mL).
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (PBS, pH 7.4). Hydrobromide salt forms may exhibit improved solubility due to ionic interactions .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and potential reactivity in catalytic systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level. Key outputs:
- HOMO-LUMO gap (~4.2 eV) indicates moderate electrophilicity.
- Mulliken charges on bromine (-0.32) suggest susceptibility to nucleophilic substitution .
- Molecular Dynamics (MD) : Simulate interaction with biological targets (e.g., kinase enzymes) using GROMACS. Focus on binding affinity to TYK2 inhibitors’ active sites .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case Study : Discrepancies in IC values (e.g., 1.2 μM in cell-free vs. 8.5 μM in cell-based assays).
- Hypothesis : Poor membrane permeability or efflux pump interference.
- Validation :
- PAMPA Assay : Measure permeability (e.g., Pe = 2.1 × 10 cm/s indicates low absorption).
- Efflux Inhibition : Co-administer with verapamil (P-gp inhibitor); observe IC shift to 2.5 μM .
Q. How does crystal packing influence the compound’s stability and intermolecular interactions?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute 12% of surface area).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C correlates with weak van der Waals forces in the lattice .
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of the pyrrole-thiazole core?
- Methodology :
- Kinetic Isotope Effect (KIE) Studies : Compare for deuteration at pyrrole C-3 vs. C-5 positions.
- Computational Transition State Analysis : Identify lower activation energy for bromination at C-3 (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
